In-depth Technical Guide: 1,3-Bis(6-aminohexyl)urea (CAS 13176-67-5)
In-depth Technical Guide: 1,3-Bis(6-aminohexyl)urea (CAS 13176-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(6-aminohexyl)urea, with the CAS number 13176-67-5, is a chemical compound characterized by a central urea group flanked by two hexylamine chains. Its structure suggests potential utility as a linker or spacer molecule in various chemical and biological applications. The terminal primary amine groups offer reactive sites for conjugation to other molecules, making it a candidate for applications in polymer chemistry, bioconjugation, and drug delivery systems. This guide provides a summary of the currently available technical information for this compound.
Chemical and Physical Properties
A summary of the key computed physical and chemical properties of 1,3-Bis(6-aminohexyl)urea is presented in Table 1. These properties are primarily derived from computational models and provide a foundational understanding of the molecule's characteristics.
Table 1: Computed Physicochemical Properties of 1,3-Bis(6-aminohexyl)urea
| Property | Value | Source |
| Molecular Formula | C₁₃H₃₀N₄O | PubChem |
| Molecular Weight | 258.40 g/mol | PubChem[1] |
| IUPAC Name | 1,3-bis(6-aminohexyl)urea | PubChem[1] |
| CAS Number | 13176-67-5 | PubChem[1] |
| Canonical SMILES | C(CCCNC(=O)NCCCCCCN)CCN | PubChem[1] |
| InChI Key | ZCCPOYPETNPTTL-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 93.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
Synthesis
Conceptual Synthetic Pathway
A plausible method for the synthesis of 1,3-Bis(6-aminohexyl)urea involves the reaction of a suitable carbonyl source with an excess of 1,6-hexanediamine. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is commonly used for the formation of the urea linkage.
The logical workflow for a potential synthesis is depicted in the following diagram:
Caption: Conceptual synthesis of 1,3-Bis(6-aminohexyl)urea.
General Experimental Considerations (Hypothetical)
A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the reaction of 1,6-hexanediamine with a carbonyl source would likely involve the following steps:
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Dissolution of Amine: Dissolve 1,6-hexanediamine in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Carbonyl Source: Slowly add a solution of the carbonyl source (e.g., triphosgene or CDI) to the stirred amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture would be quenched, for example, with the addition of water or a mild acid. The organic layer would be separated, washed, dried, and the solvent removed under reduced pressure.
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Purification: The crude product would likely require purification, for instance, by column chromatography on silica gel or recrystallization to yield the pure 1,3-Bis(6-aminohexyl)urea.
Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including stoichiometry, reaction time, temperature, and purification methods, would need to be determined empirically.
Potential Applications
While specific applications of 1,3-Bis(6-aminohexyl)urea are not well-documented in the available literature, its chemical structure suggests several potential areas of use for researchers.
Polymer Chemistry
The difunctional nature of this molecule, with two primary amine groups, makes it a suitable monomer for the synthesis of polyamides, polyureas, and other polymers through step-growth polymerization.
Bioconjugation and Drug Delivery
The terminal amine groups provide handles for conjugation to biomolecules such as proteins, peptides, or nucleic acids. It could serve as a flexible linker to attach therapeutic agents, imaging agents, or targeting moieties to a biological carrier.
The logical relationship for its use as a linker is illustrated below:
Caption: Role as a linker in bioconjugation.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of 1,3-Bis(6-aminohexyl)urea. Consequently, no known signaling pathways are associated with this compound. Research in this area would be necessary to determine its pharmacological or toxicological profile.
Conclusion
1,3-Bis(6-aminohexyl)urea is a chemical entity with potential for a variety of research and development applications, particularly in the fields of polymer chemistry and bioconjugation. However, a comprehensive understanding of its properties and utility is hampered by the limited availability of detailed experimental data in the public domain. Further research is required to establish reliable synthetic protocols, characterize its physicochemical and biological properties, and explore its potential in drug development and other scientific disciplines. Researchers interested in this compound will likely need to undertake foundational studies to elucidate its behavior and potential applications.
